1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid
Overview
Description
“1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid” is a chemical compound. It is a solid at 20 degrees Celsius . The molecular formula is C11H19NO4 and the molecular weight is 229.28 .
Synthesis Analysis
The synthesis of compounds similar to “1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid” involves the use of tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The molecular structure of “1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid” consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be selectively removed from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .
Physical And Chemical Properties Analysis
“1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid” is a solid at 20 degrees Celsius . The melting point ranges from 149.0 to 153.0 degrees Celsius .
Scientific Research Applications
Chemistry and Synthesis
1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid and related compounds are prominent in the field of synthetic organic chemistry. They are frequently used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. These reactions are known for their high chemoselectivity and high yields under mild conditions, demonstrating the utility of this compound in the preparation of various organic compounds (Saito et al., 2006). Additionally, the compound is involved in the synthesis of novel amino acid-derived acetylene monomers, showcasing its versatility in the creation of polymers with unique properties (Gao et al., 2003).
Molecular Structure Studies
The compound's derivatives have been studied for their crystal structure to understand the role of various functional groups in determining the peptide conformation. For instance, the study of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine provided insights into the conformation of the tert-butoxycarbonyl group and the orientation of phenyl rings, contributing to the understanding of peptide structure and stability (Jankowska et al., 2002).
Catalysis and Chemical Reactions
The compound and its derivatives are also significant in catalysis. For example, H3PW12O40 is used as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting the compound's role in enhancing the efficiency of chemical reactions and its potential in environmentally benign catalysis (Heydari et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h5-10H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKHJZQIVNPLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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